Cas no 897474-16-7 (2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-nitro-1,3-benzothiazole)

2-4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl-6-nitro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group and a piperazine moiety linked to a 5-chlorothiophene-2-carbonyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the nitro and chlorothiophene groups may enhance binding affinity and selectivity in target interactions. Its synthetic versatility allows for further derivatization, making it valuable for exploratory research in drug discovery. The compound's stability and well-defined chemical properties facilitate its use in structure-activity relationship studies. Suitable for laboratory-scale applications, it serves as an intermediate in the synthesis of more complex pharmacophores.
2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-nitro-1,3-benzothiazole structure
897474-16-7 structure
Product Name:2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-nitro-1,3-benzothiazole
CAS No:897474-16-7
MF:C16H13ClN4O3S2
MW:408.882419347763
CID:5480550
Update Time:2025-10-28

2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-nitro-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Methanone, (5-chloro-2-thienyl)[4-(6-nitro-2-benzothiazolyl)-1-piperazinyl]-
    • 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-nitro-1,3-benzothiazole
    • Inchi: 1S/C16H13ClN4O3S2/c17-14-4-3-12(25-14)15(22)19-5-7-20(8-6-19)16-18-11-2-1-10(21(23)24)9-13(11)26-16/h1-4,9H,5-8H2
    • InChI Key: DCJFVGWEXGIDMP-UHFFFAOYSA-N
    • SMILES: C(C1SC(Cl)=CC=1)(N1CCN(C2=NC3=CC=C([N+]([O-])=O)C=C3S2)CC1)=O

2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-nitro-1,3-benzothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-1068-2μmol
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-1068-5μmol
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2609-1068-10μmol
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2609-1068-20μmol
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2609-1068-1mg
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2609-1068-2mg
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2609-1068-3mg
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2609-1068-4mg
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2609-1068-5mg
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2609-1068-10mg
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
897474-16-7 90%+
10mg
$79.0 2023-05-16

Additional information on 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-nitro-1,3-benzothiazole

Compound CAS No. 897474-16-7: A Comprehensive Overview

The compound with CAS No. 897474-16-7, known as 2-(4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl)-6-nitro-1,3-benzothiazole, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties, making it a subject of extensive research in recent years.

The molecular structure of 2-(4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl)-6-nitro-1,3-benzothiazole is characterized by a benzothiazole core, which is a fused bicyclic system consisting of a benzene ring and a thiazole ring. This core is further substituted with a piperazine group at the 2-position and a nitro group at the 6-position. The piperazine ring is itself substituted with a 5-chlorothiophene-2-carbonyl group, adding complexity and functionality to the molecule.

Recent studies have highlighted the importance of such heterocyclic compounds in drug design and materials science. The benzothiazole moiety is known for its ability to act as a versatile scaffold in medicinal chemistry, often exhibiting biological activity such as antioxidant, anti-inflammatory, and antimicrobial properties. The presence of the piperazine group further enhances the molecule's potential for bioavailability and target specificity.

The 5-chlorothiophene substituent introduces additional electronic and steric effects into the molecule. Thiophene rings are known for their aromaticity and ability to participate in π–π interactions, which can be crucial in molecular recognition and binding events. The chlorine substituent on the thiophene ring adds electron-withdrawing effects, potentially influencing the overall electronic properties of the compound.

Research into this compound has also focused on its synthetic pathways. The synthesis of 2-(4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl)-6-nitro-1,3-benzothiazole typically involves multi-step processes that include coupling reactions, oxidations, and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated for its potential as an inhibitor of certain enzymes or receptors, making it a candidate for drug development programs targeting diseases such as cancer or neurodegenerative disorders. Additionally, its unique electronic properties make it a candidate for use in optoelectronic materials or sensors.

Recent studies have also explored the environmental impact of this compound. Its stability under various conditions has been assessed to ensure minimal ecological footprint during its production and application. This focus on sustainability aligns with current trends in green chemistry and responsible innovation.

Looking ahead, further research into 2-(4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl)-6-nitro-1,3-benzothiazole is expected to uncover new functional applications. Its structural versatility suggests potential uses in fields ranging from advanced materials to biomedical engineering. As technology continues to evolve, so too will our understanding of this intriguing compound's capabilities.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd